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Compound of Interest

Compound Name: Kathon 886

Cat. No.: B012105 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) regarding the use of Kathon 886 as a preservative in laboratory settings. The

information is tailored for researchers, scientists, and drug development professionals who may

encounter compatibility issues with this biocide in their experiments.

Frequently Asked Questions (FAQs)
Q1: What is Kathon 886 and what are its active ingredients?

Kathon 886 is a broad-spectrum biocide used to control the growth of bacteria, fungi, and

algae in aqueous solutions.[1][2][3] Its active ingredients are two isothiazolinones: 5-chloro-2-

methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT), typically in a ratio

of approximately 3:1.[4][5][6]

Q2: How does Kathon 886 work to inhibit microbial growth?

Kathon 886 has a dual mechanism of action. Initially, it rapidly inhibits key metabolic pathways

within microbial cells, including those involved in growth, respiration, and energy generation, by

targeting enzymes like dehydrogenases.[1][7] This is followed by cell death resulting from the

progressive loss of protein thiols and the production of free radicals.[8]

Q3: Can Kathon 886 interfere with my experiments?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b012105?utm_src=pdf-interest
https://www.benchchem.com/product/b012105?utm_src=pdf-body
https://www.benchchem.com/product/b012105?utm_src=pdf-body
https://www.benchchem.com/product/b012105?utm_src=pdf-body
https://melp.nl/2013/08/flow-charts-in-code-enter-graphviz-and-the-dot-language/
https://www.atamanchemicals.com/cmit-mit_u23256/
https://www.researchgate.net/figure/Schematic-experimental-procedure-followed-for-the-evaluation-of-biocide-efficacy_fig1_283131359
https://medium.com/@mhatrep/create-a-flowchart-using-graphviz-dot-4cadb033b40d
https://www.cneasychem.com/blog/whats-cmit-mit-what-cmit-mit-isothiazolone-biocide-used-for/
https://joeldare.com/creating-software-engineering-flow-charts-with-graphviz-dot
https://www.benchchem.com/product/b012105?utm_src=pdf-body
https://www.benchchem.com/product/b012105?utm_src=pdf-body
https://melp.nl/2013/08/flow-charts-in-code-enter-graphviz-and-the-dot-language/
https://www.aatbio.com/resources/faq-frequently-asked-questions/what-interferes-with-bca-assays
https://graphviz.org/doc/info/lang.html
https://www.benchchem.com/product/b012105?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b012105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Yes, the active ingredients in Kathon 886 are reactive molecules that can interfere with various

laboratory reagents and assays, potentially leading to inaccurate results. The primary

incompatibilities are with nucleophilic reagents.

Troubleshooting Guide: Incompatibility Issues
Incompatibility with Reducing Agents (e.g., DTT, 2-
Mercaptoethanol)
Issue: Loss of protein activity, unexpected assay results, or failure of experiments requiring

reducing agents.

Cause: The isothiazolinone ring in CMIT and MIT is susceptible to nucleophilic attack by thiols.

Reducing agents such as Dithiothreitol (DTT) and 2-Mercaptoethanol (β-ME) contain free thiol

groups that readily react with and inactivate the active ingredients of Kathon 886. This reaction

compromises the biocidal activity of Kathon 886 and can also deplete the reducing agent,

affecting your experiment.

Solution:

Avoid Concurrent Use: Do not include Kathon 886 in buffers or solutions that contain DTT or

β-ME.

Alternative Preservatives: Consider using preservatives that are compatible with reducing

agents, such as sodium azide (use with caution and check compatibility with your specific

application).

Pre-treatment: If your stock solution contains Kathon 886, you may need to remove it before

adding reducing agents. This can be achieved through methods like dialysis or buffer

exchange using desalting columns.

Incompatibility with Amine-Containing Buffers and
Reagents
Issue: Decreased stability and efficacy of Kathon 886 over time.
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Cause: Primary and secondary amines can react with the isothiazolinones in Kathon 886,

leading to the degradation of the active ingredients.[4] This is particularly relevant for commonly

used biological buffers such as Tris (tris(hydroxymethyl)aminomethane).

Solution:

Buffer Selection: Whenever possible, opt for buffers that do not contain primary or secondary

amines, such as phosphate-buffered saline (PBS) or MOPS.

pH Considerations: The degradation of Kathon 886 is more pronounced at higher pH.[5] If

an amine-containing buffer is necessary, ensure the pH is maintained below 9.2.[1]

Interference with Protein Quantification Assays
Issue: Inaccurate protein concentration measurements.

Bradford Assay:

Potential Interference: The Bradford assay relies on the binding of Coomassie dye to

proteins, causing a spectral shift. While direct chemical interference from Kathon 886 is not

well-documented in literature, the acidic nature of the Bradford reagent could potentially

affect the stability of the isothiazolinones. More importantly, any particulate formation due to

incompatibility could scatter light and affect absorbance readings.

Bicinchoninic Acid (BCA) Assay:

Known Interference: The BCA assay is sensitive to reducing agents. Since Kathon 886's

mechanism involves interaction with thiols, there is a potential for interference. Some

substances can reduce the Cu²⁺ to Cu¹⁺, which is the basis of the BCA assay, leading to a

false positive signal.[9]

Solution:

Blank Correction: Always include a blank sample containing the buffer and Kathon 886 (at

the same concentration as in your samples) to account for any background absorbance.

Protein Precipitation: To remove interfering substances, you can precipitate the protein from

your sample using methods like trichloroacetic acid (TCA) or acetone precipitation. The
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protein pellet can then be resuspended in a buffer compatible with the assay.[9]

Alternative Assays: Consider using a protein assay that is less susceptible to interference

from your specific sample components.

Interference with Cell-Based Assays (e.g., MTT, XTT)
Issue: Inaccurate assessment of cell viability or cytotoxicity.

Cause: Cell viability assays like MTT and XTT rely on the reduction of a tetrazolium salt to a

colored formazan product by metabolically active cells. The active ingredients of Kathon 886
can potentially interfere with these assays in several ways:

Direct Reduction: Isothiazolinones are electrophilic and could potentially react with and

reduce the tetrazolium salts directly, leading to a false-positive signal for cell viability.

Cytotoxicity: As a biocide, Kathon 886 is inherently cytotoxic. Its presence in cell culture

media, even at low concentrations, can affect cell health and confound the results of a

cytotoxicity experiment.

Solution:

Assay Controls: Run control experiments with Kathon 886 in cell-free media to assess its

direct effect on the assay reagents.

Wash Steps: Before adding the assay reagent, wash the cells thoroughly with a Kathon 886-

free buffer (like PBS) to remove any residual biocide.

Alternative Viability Assays: Consider using a different method to assess cell viability that is

not based on metabolic reduction, such as a trypan blue exclusion assay or a plate-based

cytotoxicity assay that measures the release of lactate dehydrogenase (LDH).

Quantitative Data Summary
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Reagent/Assay
Class

Incompatible
Reagents

Nature of
Incompatibility

Recommended
Action

Reducing Agents

Dithiothreitol (DTT), 2-

Mercaptoethanol (β-

ME), other thiols

Chemical reaction

leading to inactivation

of both Kathon 886

and the reducing

agent.

Avoid concurrent use.

Use alternative

preservatives.

Amine Buffers
Tris, other primary and

secondary amines

Degradation of Kathon

886 active ingredients,

especially at higher

pH.[4]

Use non-amine

buffers (e.g., PBS,

MOPS). Maintain pH

< 9.2.

Protein Assays BCA Assay

Potential for false

positives due to

reduction of Cu²⁺.[9]

Use proper blanks.

Perform protein

precipitation.

Cell Viability Assays MTT, XTT, etc.

Potential for direct

reduction of

tetrazolium salts (false

positive) or inherent

cytotoxicity.

Run assay controls.

Wash cells before

assay. Use alternative

viability assays.

Experimental Protocols
Protocol 1: Testing the Compatibility of Kathon 886 with
a Specific Laboratory Assay
This protocol provides a general workflow to determine if Kathon 886 interferes with a user-

specific colorimetric or fluorometric assay.

Materials:

Your specific assay kit and reagents.

Kathon 886 stock solution.

The buffer used in your experiment.
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A spectrophotometer or fluorometer.

Procedure:

Prepare a "Kathon 886 Control": In a microplate well or cuvette, add your experimental

buffer and Kathon 886 at the final concentration used in your experiments.

Prepare a "Reagent Blank": In a separate well, add only the experimental buffer.

Add Assay Reagents: Add the colorimetric or fluorometric reagents of your assay to both the

"Kathon 886 Control" and the "Reagent Blank". Do not add the analyte (e.g., protein, cells)

that the assay is designed to detect.

Incubate: Incubate the samples according to your assay protocol.

Measure Signal: Read the absorbance or fluorescence at the appropriate wavelength.

Analyze Results: Compare the signal from the "Kathon 886 Control" to the "Reagent Blank".

A significant difference in the signal indicates that Kathon 886 is directly interfering with your

assay reagents.

Protocol 2: Deactivation of Kathon 886 in a Stock
Solution
This protocol can be used to neutralize Kathon 886 in a solution before adding incompatible

reagents like DTT.

Materials:

Stock solution containing Kathon 886.

Sodium bisulfite solution (freshly prepared).

Procedure:

Calculate the Amount of Sodium Bisulfite: The amount of sodium bisulfite required will

depend on the concentration of Kathon 886. As a starting point, a 2 to 5-fold molar excess of

sodium bisulfite to the active ingredients of Kathon 886 is recommended.
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Add Sodium Bisulfite: Add the calculated amount of sodium bisulfite solution to your stock

solution.

Incubate: Allow the reaction to proceed for at least 30 minutes at room temperature.

Proceed with Experiment: The Kathon 886 should now be inactivated, and you can proceed

with adding your incompatible reagents.

Validation (Optional): You can validate the inactivation by testing the biocidal activity of the

treated solution or by using an analytical method to measure the concentration of the active

isothiazolinones.

Visualizations
Logical Relationship of Kathon 886 Incompatibilities

Kathon 886
(CMIT/MIT)

Reducing Agents
(e.g., DTT, β-ME)

Reacts with thiols
(Inactivation)

Primary/Secondary Amines
(e.g., Tris Buffer)

Degradation of
active ingredients

High pH (>9.2)

Promotes degradation

Laboratory Assays

Potential Interference Protein Assays
(e.g., BCA)

Cell-Based Assays
(e.g., MTT, XTT)

Click to download full resolution via product page

Caption: Incompatibilities of Kathon 886 with common laboratory reagents.

Experimental Workflow for Testing Assay Compatibility
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Caption: Workflow for testing Kathon 886 interference with laboratory assays.
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Signaling Pathway of Kathon 886's Biocidal Action
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Caption: Simplified mechanism of Kathon 886's biocidal action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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